molecular formula C13H11ClN2O3 B8165645 1-(5-Chloro-2-methyl-4-nitrophenyl)-3-methylpyridin-2(1H)-one

1-(5-Chloro-2-methyl-4-nitrophenyl)-3-methylpyridin-2(1H)-one

Cat. No. B8165645
M. Wt: 278.69 g/mol
InChI Key: KENXLUVXJUSDAD-UHFFFAOYSA-N
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Patent
US08198267B2

Procedure details

1.50 g (13.8 mmol) of 2-hydroxy-3-methylpyridine in 70 ml of DMF are admixed at 0° C. with 2.31 g (20.6 mmol) of potassium tert-butoxide, and the mixture is stirred at room temperature for 30 min. 2.87 g (15.1 mmol) of 2-chloro-4-fluoro-5-methylnitrobenzene are added while continuing to stir at RT. After 17 h, the mixture is admixed with 1000 ml of water and then extracted three times with ethyl acetate. The combined organic phases are dried over sodium sulfate and, after filtration, the solvents are removed under reduced pressure. The residue is purified by chromatography on silica gel (2:1 cyclohexane/ethyl acetate). This affords 2.15 g (56% of theory) of the desired compound.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
Quantity
2.87 g
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N:3]=1.CC(C)([O-])C.[K+].[Cl:15][C:16]1[CH:21]=[C:20](F)[C:19]([CH3:23])=[CH:18][C:17]=1[N+:24]([O-:26])=[O:25].O>CN(C=O)C>[Cl:15][C:16]1[C:17]([N+:24]([O-:26])=[O:25])=[CH:18][C:19]([CH3:23])=[C:20]([N:3]2[CH:4]=[CH:5][CH:6]=[C:7]([CH3:8])[C:2]2=[O:1])[CH:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
OC1=NC=CC=C1C
Step Two
Name
Quantity
2.31 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
2.87 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)F)C)[N+](=O)[O-]
Step Four
Name
Quantity
1000 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at RT
WAIT
Type
WAIT
Details
After 17 h
Duration
17 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
after filtration
CUSTOM
Type
CUSTOM
Details
the solvents are removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on silica gel (2:1 cyclohexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC=1C(=CC(=C(C1)N1C(C(=CC=C1)C)=O)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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